molecular formula C16H14ClFN2O2S B2970994 N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034394-31-3

N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2970994
CAS RN: 2034394-31-3
M. Wt: 352.81
InChI Key: DOSAJWQBSKJNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as GSK2330672, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. This compound was first synthesized by GlaxoSmithKline (GSK) and has since undergone extensive research to better understand its mechanism of action and potential benefits.

Scientific Research Applications

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

One significant application of nicotinamide derivatives is their use as fluorescent analogs of coenzymes like nicotinamide adenine dinucleotide (NAD+). Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog, demonstrating its potential in studying enzymatic mechanisms via fluorescence emission. This analog offers a tool for biochemical assays and the investigation of coenzyme-involved reactions, providing insights into the dynamics of enzyme-catalyzed processes (Barrio, Secrist, & Leonard, 1972).

Fungicidal Activity

In agricultural science, N-(thiophen-2-yl) nicotinamide derivatives have been explored for their fungicidal properties. Wu et al. (2022) developed derivatives that showed superior efficacy against cucumber downy mildew, highlighting the potential of these compounds in developing new fungicides. This research underscores the compound's utility in addressing crop diseases and contributing to food security (Wu et al., 2022).

Molecular Switches

Nicotinamide-based compounds have also been employed in creating molecular switches. Yan et al. (2005) described how integrating nicotinamide into a fluorophore-spacer-receptor structure enabled the development of redox-active molecular switches. These switches have implications in the design of biosensors and the study of cellular redox states, offering a pathway to monitor biological and chemical processes in real time (Yan et al., 2005).

Herbicidal Activity

Exploration into the herbicidal activity of nicotinamide derivatives has revealed their potential in plant management. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides, identifying compounds with potent activity against various plant species. These findings point to the potential of nicotinamide derivatives in developing environmentally friendly herbicides, contributing to sustainable agriculture practices (Yu et al., 2021).

Corrosion Inhibition

In the field of materials science, nicotinamide derivatives have been studied for their corrosion inhibition properties. Chakravarthy, Mohana, and Kumar (2014) investigated the effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, demonstrating their effectiveness in protecting against corrosion. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S/c17-13-7-11(2-3-14(13)18)20-16(21)10-1-4-15(19-8-10)22-12-5-6-23-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSAJWQBSKJNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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